Lipophilicity (LogP) Comparison Against 3-Phenylazetidine Hydrochloride
The introduction of an ortho-fluorine atom on the phenyl ring substantially increases lipophilicity compared to the non-fluorinated analog. The target compound exhibits a LogP of 2.64330, whereas 3-phenylazetidine hydrochloride has a LogP of 1.70220 . This represents a 0.94 log unit increase, corresponding to a ~8.7-fold increase in partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.64330 |
| Comparator Or Baseline | 3-phenylazetidine hydrochloride (LogP: 1.70220) |
| Quantified Difference | ΔLogP = +0.9411 |
| Conditions | Calculated LogP values from ChemicalBook and MolBase databases |
Why This Matters
Higher LogP indicates improved membrane permeability for CNS or intracellular target engagement, making this compound a preferred starting point for designing brain-penetrant drug candidates.
